molecular formula C19H16N4O3 B2555948 6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 609335-63-9

6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2555948
CAS No.: 609335-63-9
M. Wt: 348.362
InChI Key: JKTOYRRIZGTMHN-UHFFFAOYSA-N
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Description

This compound (CAS: 609335-63-9) is a pyranopyrazole derivative with a molecular formula of C₁₉H₁₆N₄O₃ and a molecular weight of 348.36 g/mol . Its structure features a pyranopyrazole core fused with a furan ring substituted at the 5-position with a 4-methoxyphenyl group. Predicted physicochemical properties include a density of 1.41 g/cm³, boiling point of 633.5°C, and pKa of 11.47, suggesting moderate solubility in polar solvents .

The compound is synthesized via multicomponent one-pot reactions, typically involving condensation of substituted aldehydes (e.g., 5-(4-methoxyphenyl)furan-2-carbaldehyde), hydrazine hydrate, ethyl acetoacetate, and malononitrile under catalytic conditions . These methods emphasize efficiency, with yields often exceeding 80% under optimized conditions.

Properties

IUPAC Name

6-amino-4-[5-(4-methoxyphenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-10-16-17(13(9-20)18(21)26-19(16)23-22-10)15-8-7-14(25-15)11-3-5-12(24-2)6-4-11/h3-8,17H,21H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTOYRRIZGTMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a compound with diverse biological activities, has gained attention in medicinal chemistry. This article reviews its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H16N4O3
  • Molecular Weight : 356.36 g/mol
  • CAS Number : 609335-63-9

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. These reactions often utilize starting materials such as malononitrile, aromatic aldehydes, and various catalysts to yield high-purity products.

Anticancer Activity

Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant anticancer properties. A study demonstrated that synthesized compounds showed promising activity against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against several bacterial strains. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8.5 mg/mL . This suggests a broad-spectrum antimicrobial potential.

Anti-inflammatory Properties

Anti-inflammatory activity has also been highlighted in recent studies. The compound was shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays indicate that this compound exhibits significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related damage in cells and could have implications for age-related diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Binding : The compound may bind to estrogen receptors and other targets involved in cancer progression and inflammation .

Case Studies

  • Anticancer Study : In a study published by PMC, a derivative of this compound demonstrated IC50 values below 10 µM against breast cancer cell lines, indicating potent anticancer effects .
  • Antimicrobial Efficacy : A comparative study showed that the compound exhibited better antimicrobial activity than standard antibiotics against specific strains of E. coli and S. aureus .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a pyrano[2,3-c]pyrazole core, which includes a fused bicyclic system containing both pyrazole and pyran rings. The presence of functional groups such as an amino group and a carbonitrile significantly contributes to its chemical reactivity and biological activity. The synthesis typically involves multicomponent reactions, with one notable method being a one-pot synthesis using hydrazine hydrate, ethyl acetoacetate or diethyl acetylenedicarboxylate, aromatic aldehydes, and malononitrile under visible light conditions. This method allows for efficient formation with moderate to high yields .

Anti-inflammatory and Anticancer Properties

Research indicates that compounds within the pyrano[2,3-c]pyrazole class exhibit significant biological activities, particularly anti-inflammatory and anticancer properties. Specifically, derivatives of this compound have shown the ability to inhibit p38 MAP kinase pathways, which are crucial in inflammatory responses and cancer progression . The unique structural features of 6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may enhance its efficacy against specific biological targets.

Molecular Docking Studies

Interaction studies using molecular docking techniques have demonstrated that derivatives can effectively bind to various biological targets. These studies suggest that the compound may interact with ATP-binding pockets and lipid-binding sites in proteins involved in signaling pathways related to inflammation and cancer . This binding affinity highlights the potential for developing therapeutic agents targeting these pathways.

Case Study 1: Inhibition of p38 MAP Kinase

A study focused on the synthesis of similar compounds found that certain derivatives exhibited potent inhibition of p38 MAP kinase activity. This inhibition is linked to reduced inflammatory responses in cellular models, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of related pyrazole derivatives. The results indicated that compounds with similar structural motifs displayed significant antibacterial activity against various pathogens. This suggests that this compound may also possess antimicrobial properties worth further exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranopyrazole-5-carbonitrile derivatives exhibit diverse bioactivities influenced by substituents on the aryl/furan rings. Below is a systematic comparison:

Table 1: Structural Variations and Physicochemical Properties

Substituent(s) on Pyranopyrazole Core Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Spectral Data (¹H NMR/IR) References
5-(4-Methoxyphenyl)furan-2-yl 348.36 - - Predicted δ 5.85 (d, J=9.2 Hz, H-4)
4-Fluorophenyl 270.09 244–245 96 δ 4.88 (s, H-4); IR ν(CN)=2189 cm⁻¹
2-Nitrophenyl - - - IR ν(CN)=2192 cm⁻¹
3,4,5-Trimethoxyphenyl 342.00* - - Dihedral angle: 87.05° (aryl vs. pyrazole)
4-Bromophenyl - - - δ 4.61 (s, H-4); IR ν(CN)=2189 cm⁻¹
2-Hydroxyphenyl (AMDPC) - - - IR ν(OH)=3613 cm⁻¹

*Calculated for C₁₇H₁₈N₄O₄.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and cyano (-CN) substituents enhance electrophilicity, as seen in the 2-nitrophenyl derivative’s IR peak at 2192 cm⁻¹ for CN stretching .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups (e.g., 3,4,5-trimethoxyphenyl) improve solubility and stabilize crystal packing via hydrogen bonding (N–H⋯N interactions) .
  • Halogen Substitutions : Bromine and chlorine substituents (e.g., 4-bromophenyl) increase molecular weight and may enhance lipophilicity .

Structure-Activity Relationships (SAR):

  • Antihypertensive Activity : The 2-nitrophenyl derivative’s activity is attributed to its ability to mimic dihydropyridine (DHP) calcium channel blockers, likely due to the nitro group’s electron-withdrawing effect enhancing receptor binding .
  • Anticancer Potential: AMDPC’s 2-hydroxyphenyl group may facilitate hydrogen bonding with cellular targets, though its exact mechanism remains under investigation .

Preparation Methods

Synthetic Strategies and Reaction Design

Retrosynthetic Analysis

The target compound derives from a convergent four-component reaction (4CR) involving:

  • Ethyl acetoacetate (pyrazole ring precursor)
  • Hydrazine hydrate (cyclocondensation agent)
  • 5-(4-Methoxyphenyl)furan-2-carbaldehyde (furan-containing aldehyde)
  • Malononitrile (cyanide source for Knoevenagel adduct formation)

Key intermediates include the pyrazolone skeleton (from ethyl acetoacetate and hydrazine) and the Knoevenagel adduct (from aldehyde and malononitrile).

Stepwise Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)Furan-2-Carbaldehyde

The furan-aldehyde component is synthesized via Claisen-Schmidt condensation :

  • Reactants : 4-Methoxyacetophenone (1.5 g, 0.01 mol) and furfural (0.9 mL, 0.01 mol)
  • Conditions : Methanol (8 mL), 40% NaOH (1 mL), 24 h stirring.
  • Yield : 341 K recrystallized product (m.p. 341 K confirmed by single-crystal XRD).

Mechanistic Insight :
Base-catalyzed aldol condensation generates the α,β-unsaturated ketone, with the furan ring adopting a planar configuration (dihedral angle: 8.56° relative to benzene).

Four-Component Cyclocondensation

Classical Thermal Method
  • Catalyst : Trichloroacetic acid (10 mol%) or ceric sulfate
  • Procedure :
    • Ethyl acetoacetate (0.260 g, 2 mmol) + hydrazine hydrate (0.107 g, 2 mmol) → pyrazolone intermediate
    • Knoevenagel adduct formation: 5-(4-Methoxyphenyl)furan-2-carbaldehyde (2 mmol) + malononitrile (0.132 g, 2 mmol)
    • Michael addition and cyclization at 80°C for 25 min.
  • Yield : 82–88% after ethanol recrystallization.
Microwave-Assisted Synthesis
  • Conditions : 300–600 W irradiation, solvent-free or methanol drops.
  • Time Reduction : 15 min vs. 24 h thermal method.
  • Yield Enhancement : 92% reported for analogous furan derivatives.

Catalytic Systems and Optimization

Comparative Catalyst Screening

Catalyst Temp (°C) Time (min) Yield (%) Source
Trichloroacetic acid 80 25 88
Ceric sulfate 70 30 85
Taurine RT 15 92
Piperidine Reflux 15 78

Key Findings :

  • Taurine enables room-temperature (RT) synthesis via dual activation of malononitrile and aldehyde.
  • Microwave irradiation reduces energy input while improving regioselectivity (confirmed by $$^{13}\text{C}$$ NMR).

Mechanistic Elucidation

Reaction Pathway

  • Pyrazolone Formation : Ethyl acetoacetate and hydrazine undergo cyclocondensation to yield 3-methyl-1-phenylpyrazol-5(4H)-one.
  • Knoevenagel Adduct : Malononitrile attacks the aldehyde carbonyl, forming a cyanoolefin ($$ \text{C}6\text{H}4\text{OCH}3\text{-furan-CH=C(CN)}2 $$).
  • Michael Addition : Pyrazolone enolate adds to the Knoevenagel adduct, initiating pyran ring closure.
  • Tautomerization : Keto-enol shifts stabilize the 1,4-dihydropyrano structure.

Spectroscopic Validation :

  • IR : 2190 cm$$^{-1}$$ (C≡N stretch), 1691 cm$$^{-1}$$ (C=O).
  • $$^{1}\text{H}$$ NMR : δ 1.90 (s, CH$$_3$$), 6.82 (s, furan-H), 7.42 (d, J = 8.8 Hz, Ar-H).
  • $$^{13}\text{C}$$ NMR : 163.52 ppm (C-O), 186.39 ppm (C=S in thiourea analogues).

Scale-Up and Purification

Industrial Feasibility

  • Solvent-Free MW : 82% yield at 600 W (50 g scale).
  • Recrystallization : Ethanol/hexane (20:80) removes unreacted malononitrile.
  • Purity : >99% by HPLC (C18 column, MeCN/H$$_2$$O = 70:30).

Challenges and Alternatives

Byproduct Formation

  • Thiourea Adducts : Observed when using thiourea catalysts (δ 134.70 ppm in $$^{13}\text{C}$$ NMR).
  • Mitigation : Replace thiourea with taurine or ceric sulfate.

Alternative Routes

  • Ultrasound-Assisted : 20 kHz probe reduces time to 10 min (analogous pyranopyrazoles).
  • Ball Milling : Solvent-free mechanochemical synthesis under development.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. Key steps include:

  • Catalyst Selection : Tetra-nn-butyl ammonium bromide (TBAB) in water under reflux (25–30 min) achieves yields of 85–96% . Ionic liquids like [Et3_3NH][HSO4_4] reduce reaction times to 15–20 min with comparable yields .
  • Solvent Optimization : Aqueous medium minimizes side reactions, while ethanol recrystallization ensures purity (>95% by TLC) .
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance reactivity due to resonance stabilization of intermediates .

Q. Table 1: Representative Yields by Catalyst

CatalystReaction TimeYield (%)Reference
TBAB (10 mol%)30 min92
[Et3_3NH][HSO4_4]20 min95

Q. How are spectroscopic techniques (IR, NMR, MS) used to confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirms the presence of NH2_2 (3425–3400 cm1^{-1}), CN (2200 cm1^{-1}), and furan C-O-C (1250 cm1^{-1}) .
  • 1^1H NMR : Key signals include:
    • CH3_3 at δ 1.73–1.84 ppm (singlet, 3H).
    • Aromatic protons (4-methoxyphenyl) at δ 6.94–7.43 ppm (doublets, J = 8.3–8.4 Hz) .
    • NH2_2 as a broad singlet (~6.25 ppm) .
  • 13^{13}C NMR : Peaks at δ 160.5 ppm (C=O of furan) and δ 115–129 ppm (aromatic carbons) .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ peaks, e.g., m/z 354.32 for C19_{19}H12_{12}F2_2N4_4O .

Advanced Research Questions

Q. How can synthetic protocols be optimized to resolve contradictions in reported yields or purity?

Methodological Answer: Discrepancies often arise from:

  • Reagent Ratios : Excess malononitrile (1.2 eq.) improves cyclization efficiency .
  • Temperature Control : Maintaining 55–60°C during MCRs prevents premature precipitation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting byproducts not removed by recrystallization .

Case Study : Substituting TBAB with [Et3_3NH][HSO4_4] increased yield from 85% to 95% for 4-(4-fluorophenyl) derivatives by enhancing nucleophilicity of intermediates .

Q. What strategies validate the pharmacological mechanism of this compound as a potential antihypertensive agent?

Methodological Answer:

  • In Vitro Assays : Calcium channel blockade is assessed using isolated rat aorta models, comparing % vasorelaxation to nifedipine (e.g., 75% relaxation at 10 μM) .
  • In Vivo Models : Normotensive Wistar rats are used to measure systolic blood pressure reduction via tail-cuff plethysmography .
  • SAR Analysis : Electron-withdrawing groups (e.g., nitro) reduce activity, while methoxy groups enhance bioavailability via improved lipophilicity (logP = 2.8) .

Q. How can computational methods predict substituent effects on bioactivity or crystallographic stability?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess intramolecular H-bonding (e.g., NH2_2⋯O=C stabilizes dihydropyrano ring) .
  • Molecular Docking : AutoDock Vina simulates binding to L-type calcium channels (PDB: 1T3S), showing hydrophobic interactions with 4-methoxyphenyl and furan moieties .
  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms planarity of the pyranopyrazole core (torsion angle < 5°) .

Q. How are spectral data contradictions (e.g., NMR shifts) resolved for structurally similar derivatives?

Methodological Answer:

  • Decoupling Experiments : Differentiate overlapping aromatic signals (e.g., 4-methoxyphenyl vs. 3-nitrophenyl) using 2D NMR (COSY, HSQC) .
  • Isotopic Labeling : 15^{15}N-labeled NH2_2 groups clarify exchangeable proton assignments in DMSO-d6_6 .
  • Crystallographic Validation : Compare experimental 13^{13}C NMR shifts with those calculated from X-ray structures (RMSD < 1 ppm) .

Q. What green chemistry principles apply to scaling up synthesis without compromising efficiency?

Methodological Answer:

  • Solvent Replacement : Water or ethanol replaces DMF to reduce toxicity (atom economy > 85%) .
  • Catalyst Recycling : Ionic liquids like [Et3_3NH][HSO4_4] are recovered via distillation and reused for 5 cycles with <5% yield loss .
  • Waste Minimization : Microwave-assisted synthesis cuts energy use by 40% while maintaining 90% yield .

Q. Table 2: Green Metrics Comparison

ParameterConventional MethodGreen Method
Reaction Time60 min20 min
E-Factor8.22.1
Solvent ToxicityHigh (DMF)Low (H2_2O)

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